molecular formula C13H16F3N B14356758 Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]- CAS No. 90754-68-0

Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-

Cat. No.: B14356758
CAS No.: 90754-68-0
M. Wt: 243.27 g/mol
InChI Key: ZSYUBOIZBFBECS-UHFFFAOYSA-N
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Description

Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]- is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds. The addition of a trifluoromethyl group to the phenyl ring in this compound enhances its chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]- typically involves the reaction of piperidine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, trifluoromethyl alcohols, and various substituted piperidine derivatives.

Scientific Research Applications

Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure without the trifluoromethyl group.

    Piperazine, 1-[3-(trifluoromethyl)phenyl]-: A similar compound with a piperazine ring instead of piperidine.

    Trifluoromethylphenylpiperazine: Another related compound with similar functional groups.

Uniqueness

Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]- is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90754-68-0

Molecular Formula

C13H16F3N

Molecular Weight

243.27 g/mol

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]piperidine

InChI

InChI=1S/C13H16F3N/c14-13(15,16)12-6-4-5-11(9-12)10-17-7-2-1-3-8-17/h4-6,9H,1-3,7-8,10H2

InChI Key

ZSYUBOIZBFBECS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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